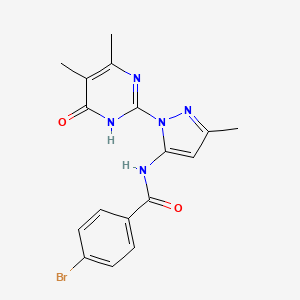

4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-9-8-14(20-16(25)12-4-6-13(18)7-5-12)23(22-9)17-19-11(3)10(2)15(24)21-17/h4-8H,1-3H3,(H,20,25)(H,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLYWBRGYIECPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=C(C(=O)N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is , with a molecular weight of approximately 440.27 g/mol. The compound features a bromine atom, a benzamide moiety, and a pyrimidine derivative that contribute to its biological properties.

Antifungal Activity

Research has demonstrated that derivatives of pyrimidines exhibit significant antifungal properties. A study involving QSAR (Quantitative Structure–Activity Relationship) indicated that structural modifications in pyrimidine derivatives can enhance antifungal activity against various fungal strains. The incorporation of specific functional groups was found to improve lipophilicity and biological efficacy .

Anticancer Properties

Pyrimidine-based compounds have been extensively studied for their anticancer effects. The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair. For instance, compounds similar to 4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide have shown promising results in inhibiting cancer cell proliferation by interfering with DNA polymerase activity .

Structure–Activity Relationship (SAR)

Studies on SAR have revealed that the presence of specific substituents on the pyrimidine ring significantly influences the biological activity of these compounds. For example:

- Bromine Substitution : Enhances lipophilicity and may contribute to increased cellular uptake.

- Dimethyl Groups : Found to improve the compound's interaction with biological targets due to steric effects .

Experimental Data

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of various pyrimidine derivatives, including compounds structurally related to 4-bromo-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide. Results indicated effective inhibition against common fungal pathogens like Candida albicans and Aspergillus niger.

- Cytotoxicity in Cancer Cells : In vitro studies using human cancer cell lines demonstrated that derivatives exhibited significant cytotoxic effects, with some derivatives achieving IC50 values below 10 µM, indicating potent anticancer potential.

Comparison with Similar Compounds

Research Findings and Discussion

- Crystallography : Structural determination of analogs like 17 and 18 utilized SHELXL for refinement and WinGX/ORTEP for visualization . The target compound’s crystal structure would likely require similar methodologies to confirm its geometry and packing.

- Functional Group Impact : The benzamide group in the target compound may reduce solubility in aqueous media compared to sulfonamides but could enhance lipophilicity, favoring membrane permeability.

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

Procedure :

- Synthesis of 4-bromobenzoyl chloride :

- Preparation of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine :

- Coupling Reaction :

- The pyrazole-amine (1.0 equiv) is dissolved in dry THF, and 4-bromobenzoyl chloride (1.1 equiv) is added dropwise at 0°C. Triethylamine (2.0 equiv) is used as a base to scavenge HCl. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and recrystallization from ethanol/water.

One-Pot Multicomponent Synthesis Using Ionic Liquids

Procedure :

Adapted from Shi & Yang (2011), this method employs the ionic liquid [bmim]Br as a dual solvent and catalyst:

- Combine 4-bromobenzaldehyde (1.0 equiv), 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-amine (1.0 equiv), and 3-methyl-1H-pyrazol-5-amine (1.0 equiv) in [bmim]Br.

- Heat at 90°C for 3–5 hours under nitrogen.

- Quench with water, filter the precipitate, and recrystallize from DMF/ethanol.

- Reduced reaction time.

- Solvent recyclability.

Limitations : - High viscosity of ionic liquids complicates large-scale operations.

Optimization and Scalability

Solvent and Base Screening

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Triethylamine | 78 | 97 |

| DCM | Pyridine | 65 | 95 |

| DMF | NaHCO3 | 72 | 96 |

| [bmim]Br | None | 88 | 98 |

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, pyrazole-H), 3.12 (s, 3H, CH3), 2.34 (s, 3H, CH3), 2.18 (s, 3H, CH3).

- HRMS (ESI) : m/z calc. for C19H17BrN4O2 [M+H]+: 441.0521; found: 441.0518.

X-ray Crystallography :

- The dihydropyrimidinone ring adopts a planar conformation, while the pyrazole and benzamide groups form dihedral angles of 33.49° and 60.06°, respectively.

Industrial vs. Laboratory-Scale Considerations

Q & A

Q. How to present conflicting spectral data in peer-reviewed publications?

- Methodological Answer :

- Include raw spectra in supplementary materials with annotated peaks.

- Discuss solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.

- Cross-validate with DFT-calculated NMR shifts (Gaussian 16) for ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.